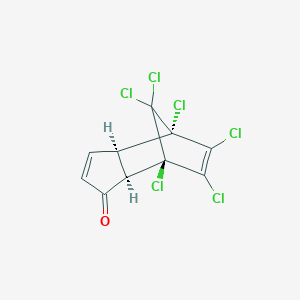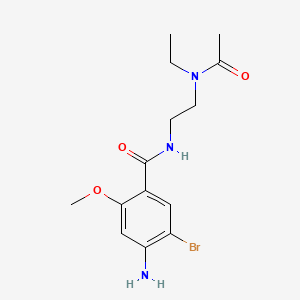
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is a complex organic compound featuring a hydroxyl group, a methoxy group, and a tetrahydropyran-2-yl ether group attached to a decanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one typically involves multiple steps, including the protection of hydroxyl groups, etherification, and subsequent deprotection. One common approach involves the use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the tetrahydropyran-2-yl ether group, in particular, distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C22H34O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
5-hydroxy-1-[3-methoxy-4-(oxan-2-yloxy)phenyl]decan-3-one |
InChI |
InChI=1S/C22H34O5/c1-3-4-5-8-18(23)16-19(24)12-10-17-11-13-20(21(15-17)25-2)27-22-9-6-7-14-26-22/h11,13,15,18,22-23H,3-10,12,14,16H2,1-2H3 |
InChI-Schlüssel |
HRSHHVJCQQBBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


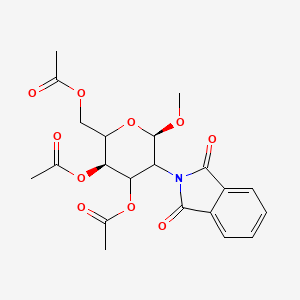

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
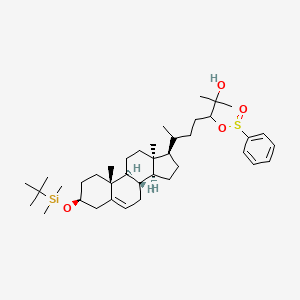
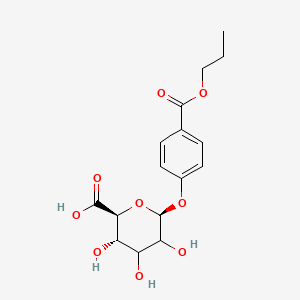
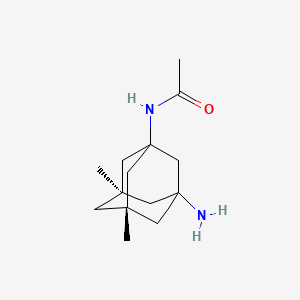
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
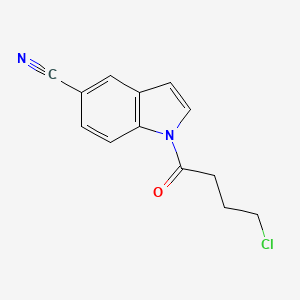
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
